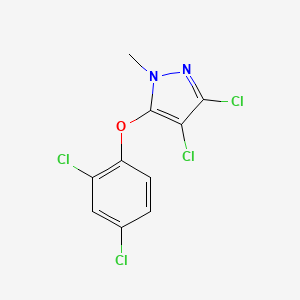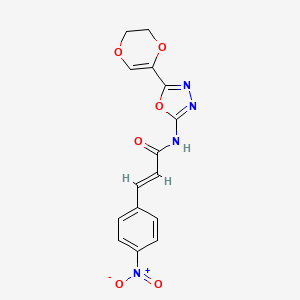
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-fluorophenyl)oxalamide" is a complex molecule that likely exhibits interesting chemical and physical properties due to its structural features. The presence of dimethylamino groups and a fluorophenyl moiety suggests potential for interactions such as hydrogen bonding and possibly electronic effects that could influence its reactivity and binding characteristics.
Synthesis Analysis
The synthesis of related oxalamide compounds has been explored in various studies. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of the compound . This method involves the Meinwald rearrangement and a new rearrangement sequence, which is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides .
Molecular Structure Analysis
The molecular structure of oxalamides can exhibit interesting features such as antiperiplanar conformations of carbonyl groups and intramolecular hydrogen bonding, as seen in the helical supramolecular assembly of a related dioxalamide compound . Such structural characteristics could be relevant to the compound of interest, potentially influencing its chemical behavior and interaction with other molecules.
Chemical Reactions Analysis
Oxalamides and related compounds can participate in various chemical reactions. For example, the recognition of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of a fluoroalkylated oxalamide oligomer has been reported . This suggests that the compound may also have the ability to form specific interactions with other molecules, which could be exploited in applications such as molecular recognition or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides can be influenced by their molecular structure. For instance, the presence of dimethylamino groups can enhance solubility in organic solvents and may affect the compound's ability to engage in hydrogen bonding . Additionally, the fluorophenyl group could impart unique electronic properties, potentially affecting the compound's reactivity and interactions with other molecules .
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist : The compound is identified as a high-affinity, orally active neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential for therapeutic applications in these areas (Harrison et al., 2001).
Fluorescent Molecular Probes : This compound has been used in the development of new fluorescent solvatochromic dyes. These dyes demonstrate strong solvent-dependent fluorescence, indicating their potential as ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).
Alzheimer's Disease Research : In Alzheimer's disease research, a derivative of this compound has been used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This noninvasive technique assists in diagnostic assessment and monitoring experimental treatments for Alzheimer's disease (Shoghi-Jadid et al., 2002).
Insecticide Research : A novel class of insecticide, flubendiamide, contains a structure with similar substituents to the compound . This insecticide shows extremely strong activity against lepidopterous pests and is considered safe for non-target organisms, indicating its potential in pest management programs (Tohnishi et al., 2005).
Fluorescent Chemosensor for Zn2+ : The compound has been utilized in the synthesis of a chemosensor for Zn2+ detection in aqueous media. Its unique structure allows for significant fluorescence enhancement in the presence of Zn2+, making it a valuable tool for detecting and quantifying Zn2+ in water samples (Kim et al., 2016).
Conformations in Phosphorus Heterocycles : This compound's structure has been studied in the context of saturated six-membered-ring phosphorus heterocycles. Understanding its conformational properties can provide insights into the design and synthesis of related compounds (Bentrude et al., 1991).
Antiallergy Activity : A derivative of this compound was synthesized and evaluated for antiallergy activity. The findings provide a basis for further exploration in the development of new antiallergic drugs (Walsh et al., 1990).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-24(2)17-10-8-14(9-11-17)18(25(3)4)13-22-19(26)20(27)23-16-7-5-6-15(21)12-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDKNEWTXRQJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2517898.png)
![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)
![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)
![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)


![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)


![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)